molecular formula C19H16BrF3N2O2 B3438321 1-(4-{4-[(2-bromo-4,5-difluorophenyl)carbonyl]piperazin-1-yl}-3-fluorophenyl)ethanone CAS No. 5791-75-3

1-(4-{4-[(2-bromo-4,5-difluorophenyl)carbonyl]piperazin-1-yl}-3-fluorophenyl)ethanone

Cat. No.: B3438321
CAS No.: 5791-75-3
M. Wt: 441.2 g/mol
InChI Key: GWRLWUJRYXYORK-UHFFFAOYSA-N
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Description

1-(4-{4-[(2-bromo-4,5-difluorophenyl)carbonyl]piperazin-1-yl}-3-fluorophenyl)ethanone is a complex organic compound that features a piperazine ring substituted with a bromo-difluorophenyl group and a fluorophenyl group

Preparation Methods

The synthesis of 1-(4-{4-[(2-bromo-4,5-difluorophenyl)carbonyl]piperazin-1-yl}-3-fluorophenyl)ethanone involves multiple steps:

    Starting Materials: The synthesis begins with 2-bromo-4,5-difluorobenzene and 3-fluoroacetophenone.

    Formation of Intermediate: The 2-bromo-4,5-difluorobenzene undergoes a Friedel-Crafts acylation reaction with piperazine to form an intermediate compound.

    Final Coupling: The intermediate is then coupled with 3-fluoroacetophenone under specific conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-{4-[(2-bromo-4,5-difluorophenyl)carbonyl]piperazin-1-yl}-3-fluorophenyl)ethanone can undergo various chemical reactions:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: It may be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-{4-[(2-bromo-4,5-difluorophenyl)carbonyl]piperazin-1-yl}-3-fluorophenyl)ethanone involves its interaction with specific molecular targets. The bromo-difluorophenyl and fluorophenyl groups may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-{4-[(2-bromo-4,5-difluorophenyl)carbonyl]piperazin-1-yl}-3-fluorophenyl)ethanone can be compared with similar compounds, such as:

    1-(4-{4-[(2-chloro-4,5-difluorophenyl)carbonyl]piperazin-1-yl}-3-fluorophenyl)ethanone: This compound has a chloro group instead of a bromo group, which may affect its reactivity and biological activity.

    1-(4-{4-[(2-bromo-4,5-difluorophenyl)carbonyl]piperazin-1-yl}-3-chlorophenyl)ethanone: This compound has a chlorophenyl group instead of a fluorophenyl group, which may influence its chemical properties and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[4-(2-bromo-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrF3N2O2/c1-11(26)12-2-3-18(17(23)8-12)24-4-6-25(7-5-24)19(27)13-9-15(21)16(22)10-14(13)20/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRLWUJRYXYORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3Br)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359892
Record name ST038255
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5791-75-3
Record name ST038255
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-{4-[(2-bromo-4,5-difluorophenyl)carbonyl]piperazin-1-yl}-3-fluorophenyl)ethanone
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1-(4-{4-[(2-bromo-4,5-difluorophenyl)carbonyl]piperazin-1-yl}-3-fluorophenyl)ethanone
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1-(4-{4-[(2-bromo-4,5-difluorophenyl)carbonyl]piperazin-1-yl}-3-fluorophenyl)ethanone
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1-(4-{4-[(2-bromo-4,5-difluorophenyl)carbonyl]piperazin-1-yl}-3-fluorophenyl)ethanone
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1-(4-{4-[(2-bromo-4,5-difluorophenyl)carbonyl]piperazin-1-yl}-3-fluorophenyl)ethanone

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